molecular formula C10H15N3S B12495903 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione

6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione

Cat. No.: B12495903
M. Wt: 209.31 g/mol
InChI Key: ATLRGAYOXIHGML-UHFFFAOYSA-N
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Description

6-(4-Methylpiperidin-1-yl)pyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group and a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione typically involves the reaction of 4-methylpiperidine with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the 4-methylpiperidine acts as a nucleophile, attacking the electrophilic center of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thione group, potentially converting the thione to a thiol.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Pyrimidine Derivatives: Compounds like 2-(1-piperazinyl)-4,6-dichloro pyrimidine and 5-[1-(4-chlorophenyl)-2-phenylethyl]-2,4,6-trichloro pyrimidine share structural similarities.

    Thione-Containing Compounds: Other thione-containing heterocycles, such as thiazoles and thiadiazoles, exhibit similar chemical reactivity.

Uniqueness: 6-(4-Methylpiperidin-1-yl)pyrimidine-4(3H)-thione is unique due to the combination of the pyrimidine ring with the 4-methylpiperidin-1-yl group and the thione functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

6-(4-methylpiperidin-1-yl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C10H15N3S/c1-8-2-4-13(5-3-8)9-6-10(14)12-7-11-9/h6-8H,2-5H2,1H3,(H,11,12,14)

InChI Key

ATLRGAYOXIHGML-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=S)N=CN2

Origin of Product

United States

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